

An In-depth Technical Guide to tert-Amylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Amylamine*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Amylamine, also known as 2-methyl-2-butanamine or 1,1-dimethylpropylamine, is a primary aliphatic amine with significant applications in organic synthesis and as a building block in the development of new chemical entities.^{[1][2]} Its unique structural features, characterized by a sterically hindered tertiary carbon atom adjacent to the amino group, impart specific chemical properties that are leveraged in various chemical transformations. This guide provides a comprehensive overview of the structure, properties, synthesis, and spectral characterization of **tert-Amylamine**.

Chemical Structure and Identification

tert-Amylamine is a five-carbon amine with the chemical formula $C_5H_{13}N$.^{[3][4]} The structure features a tertiary amyl group attached to a primary amine.

Molecular Structure Diagram:

Caption: 2D Chemical Structure of **tert-Amylamine**.

Physicochemical Properties

A summary of the key physical and chemical properties of **tert-Amylamine** is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C5H13N	[3][4][5]
Molecular Weight	87.16 g/mol	[3][4][6]
CAS Number	594-39-8	[3][4][6]
Appearance	Colorless to almost colorless clear liquid	[1][2]
Boiling Point	77 °C	[5][6][7]
Density	0.746 g/mL at 25 °C	[5][6][7]
Refractive Index (n _{20/D})	1.3996	[6][7]
Flash Point	-1 °C (closed cup)	[7][8]
Solubility	Miscible with water, ethanol, and ether.	
SMILES	<chem>CCC(C)(C)N</chem>	[6][7]
InChI Key	GELMWIVBBPAMIO-UHFFFAOYSA-N	[6][7][9]

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of **tert-Amylamine**.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~0.8	triplet	3H	-CH ₂ CH ₃
~1.0	singlet	6H	-C(CH ₃) ₂
~1.2	quartet	2H	-CH ₂ CH ₃
~1.3	singlet	2H	-NH ₂

Note: Exact chemical shifts can vary depending on the solvent used.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon skeleton.

Chemical Shift (ppm)	Assignment
~9.0	-CH ₂ CH ₃
~27.0	-C(CH ₃) ₂
~35.0	-CH ₂ CH ₃
~55.0	-C(CH ₃) ₂

Note: Exact chemical shifts can vary depending on the solvent used.

Infrared (IR) Spectroscopy

The infrared spectrum reveals the presence of specific functional groups. As a primary amine, **tert-Amylamine** exhibits characteristic N-H stretching and bending vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Medium, two bands	N-H stretch (symmetric and asymmetric)
~2960	Strong	C-H stretch (aliphatic)
1590-1650	Medium	N-H bend (scissoring)
1000-1250	Medium	C-N stretch

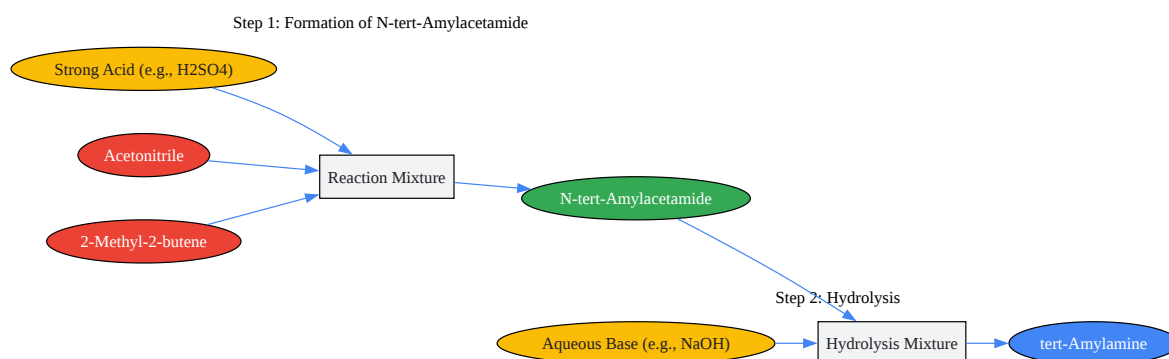
Synthesis of tert-Amylamine

The synthesis of **tert-Amylamine** can be achieved through several methods. The Ritter reaction is a prominent method for the preparation of tertiary alkyl amines. An alternative route involves the formation and subsequent hydrolysis of tert-amylurea.

Ritter Reaction

The Ritter reaction involves the reaction of an alkene or a tertiary alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the corresponding amine.[\[1\]](#)[\[6\]](#)[\[10\]](#)

Reaction Workflow Diagram:



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Caption: General workflow for the synthesis of **tert-Amylamine** via the Ritter Reaction.

Experimental Protocol (General Procedure):

- **Carbocation Formation:** 2-Methyl-2-butene (or tert-amyl alcohol) is slowly added to a cold, stirred solution of a strong acid, such as concentrated sulfuric acid. This step generates the stable tert-amyl carbocation.
- **Nitrile Addition:** Acetonitrile is then added to the reaction mixture. The nitrogen atom of the nitrile acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.
- **Hydrolysis to Amide:** The reaction mixture is carefully quenched with water, leading to the hydrolysis of the nitrilium ion to form N-tert-amylacetamide.
- **Amide Hydrolysis:** The N-tert-amylacetamide is isolated and then hydrolyzed under basic conditions (e.g., by refluxing with aqueous sodium hydroxide) to yield **tert-Amylamine** and

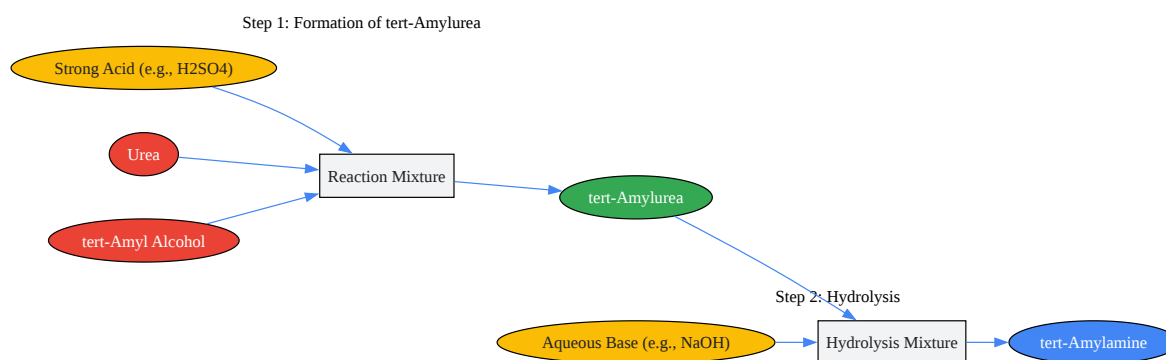
sodium acetate.

- Purification: The resulting **tert-Amylamine** is purified by distillation.

Synthesis via tert-Amylurea

An alternative synthesis route involves the preparation of tert-amylurea, followed by its hydrolysis.

Reaction Workflow Diagram:



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Caption: General workflow for the synthesis of **tert-Amylamine** via tert-Amylurea.

Experimental Protocol (General Procedure):

- tert-Amylurea Formation: tert-Amyl alcohol is reacted with urea in the presence of a strong acid catalyst.

- Hydrolysis: The resulting tert-amylurea is then hydrolyzed, typically under basic conditions, to afford **tert-Amylamine**.
- Purification: The product is purified by distillation. A similar series of reactions has been noted to produce **tert-amylamine** with a boiling point of 77–78°C in 87% yield.[9]

Applications in Research and Drug Development

tert-Amylamine serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals.[11] Its sterically hindered nature can be exploited to introduce specific structural motifs and to influence the pharmacokinetic and pharmacodynamic properties of a target molecule. For instance, it has been used as a substitute for the t-butylamino substituent in cyanobenzylamine derivatives.[4] While **tert-Amylamine** itself is not known to directly modulate specific signaling pathways, its incorporation into drug candidates can be critical for their biological activity.

Safety and Handling

tert-Amylamine is a highly flammable liquid and vapor.[1][2] It is also corrosive and can cause severe skin burns and eye damage.[1] It is harmful if swallowed or inhaled.[12] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[7][8] It should be stored in a cool, well-ventilated area away from sources of ignition.[12]

Conclusion

tert-Amylamine is a fundamentally important primary amine with a distinct structural profile. Its well-defined physical, chemical, and spectroscopic properties, coupled with established synthetic routes, make it a readily accessible and versatile building block for chemical research and drug discovery. A thorough understanding of its characteristics and handling requirements is essential for its safe and effective use in the laboratory.

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- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Amylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128125#tert-amylamine-structure]

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